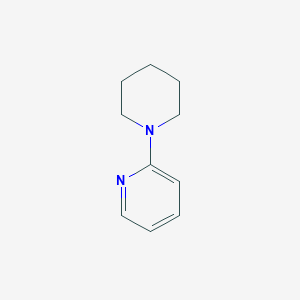

2-Piperidinopyridine

描述

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 68654-52-4 | |

| EC Number | 625-609-4 | |

| Molecular Formula | C₁₀H₁₄N₂ | |

| SMILES | C1CCN(CC1)C2=CC=CC=N2 | |

| Synonymous Terms | 2-Piperidinopyridine, 2-(1-Piperidinyl)pyridine |

The planar pyridine ring and chair conformation of the piperidine moiety contribute to its unique electronic properties, including a dipole moment of 2.07 D due to nitrogen's electron-withdrawing effect .

Historical Context and Discovery Milestones

The synthesis of this compound emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Piperidine itself, first isolated in 1850 by Thomas Anderson, became a cornerstone for derivative synthesis due to its structural simplicity and reactivity . The substitution of pyridine with piperidine was likely explored during the 1950s–1970s, coinciding with pharmaceutical interest in nitrogen-containing heterocycles.

A pivotal milestone was its characterization in 2005 , when its PubChem entry (CID 817759) was established, enabling standardized research applications . By the 2010s, this compound gained traction as a precursor in medicinal chemistry, particularly in synthesizing kinase inhibitors and boronic ester derivatives for Suzuki-Miyaura couplings . For example, the compound 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 852228-08-1) became a key intermediate in CH24H inhibitor development .

Role in Heterocyclic Chemistry and Piperidine Derivatives

This compound exemplifies the synergy between pyridine’s aromaticity and piperidine’s aliphatic flexibility. Key roles include:

Building Block in Drug Design

- Pharmacophore Integration : The piperidine-pyridine scaffold appears in bioactive molecules targeting neurological and oncological pathways. For instance, derivatives like N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide exhibit nanomolar inhibition of CH24H, a cholesterol hydroxylase implicated in neurodegenerative diseases .

- Boronic Acid Derivatives : Pinacol boronate esters (e.g., 852228-08-1 ) enable cross-coupling reactions to generate biaryl structures, critical in protease inhibitor synthesis .

Comparative Reactivity

属性

IUPAC Name |

2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUJXWLOADTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355855 | |

| Record name | 2-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68654-52-4 | |

| Record name | 2-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation via Halogenation, Amidation, and Catalytic Reduction

A prominent method for preparing 2-substituted-4-(piperidylmethyl)pyridine (a close analog of 2-piperidinopyridine) involves a two-step process:

Step A: Halogenation and Amidation

- Starting from 2-substituted isonicotinic acid (γ-picolinic acid derivative), reaction with a halogenating agent (e.g., sulfur oxychloride) converts the acid into the corresponding acetyl halide.

- Subsequent reaction with piperidine yields an amide intermediate.

Step B: Catalytic Reduction

- The amide intermediate undergoes catalytic hydrogenation or reduction with alkali metal borohydrides (e.g., sodium borohydride) in the presence of a catalyst (e.g., titanium tetrachloride).

- This step converts the amide to the corresponding this compound derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | 2-chloroisonicotinic acid + SOCl2, reflux 8h | Intermediate | Formation of acetyl halide |

| Amidation | Piperidine, anhydrous K2CO3, 2h stirring | Intermediate | Amide compound formation |

| Catalytic Reduction | TiCl4 + NaBH4, 30°C, 5h | 80-92 | High yield, mild conditions, cost-effective |

This method is reported to achieve overall yields of 80-92%, with relatively short reaction times and mild conditions, making it industrially attractive.

Nucleophilic Substitution and Reductive Amination Approaches

In the broader context of piperidine synthesis, nucleophilic substitution on halogenated pyridine derivatives is a common route. For example:

- Halogenated pyridine derivatives (e.g., 2-chloropyridine) undergo substitution with piperidine under basic conditions to form this compound.

- Reductive amination of 1,5-amino-aldehydes can also yield piperidine derivatives, but this method is more general for piperidines rather than specifically this compound.

These methods rely on:

- Formation of imine or iminium intermediates.

- Subsequent reduction with hydride donors or catalytic hydrogenation.

However, yields can be moderate, and reaction specificity may require optimization.

Organophotocatalyzed One-Step Synthesis (Emerging Method)

Recent advances include an organophotocatalyzed [1 + 2 + 3] multi-component reaction strategy enabling one-step access to substituted 2-piperidinones, which are structurally related to this compound.

- This method uses visible-light photocatalysis to combine simple inorganic and organic precursors.

- It allows diverse substitution patterns and stereoselectivity.

- Although primarily reported for 2-piperidinones, this strategy may be adapted for this compound derivatives in future research.

Comparative Summary Table of Preparation Methods

化学反应分析

Formation of Piperidine Derivatives

The synthesis of piperidine derivatives from various substrates has been extensively documented. Notable methods include:

-

Palladium-Catalyzed Reactions : These reactions allow for the formation of piperidinones through hydrogenation processes that can be tuned for selectivity and yield. For example, using triethylamine instead of hydrochloric acid can enhance yields by retaining hydroxyl groups .

-

Intramolecular Cyclization : Techniques such as radical cyclization using triethylborane have been employed to synthesize polysubstituted alkylidene piperidines, showcasing the versatility of piperidine derivatives in organic synthesis .

Reaction Optimization Techniques

Optimizing reaction conditions is essential for improving yields and selectivity in chemical reactions involving 2-piperidinopyridine. Recent advancements include:

-

Variable Time Normalization Analysis (VTNA) : This method allows researchers to interpret reaction kinetics more effectively by analyzing reactant and product concentrations over time .

-

Solvent Selection : The choice of solvent significantly impacts reaction rates and outcomes. For instance, ethanol has been recommended for certain reactions due to its favorable interactions with reactants, enhancing conversion rates .

Reaction Conditions and Optimizations

| Condition | Effect on Yield |

|---|---|

| Use of triethylamine | Increased yield |

| Solvent choice (e.g., ethanol) | Enhanced conversion |

| Temperature adjustments | Improved reaction kinetics |

科学研究应用

Anticancer Properties

2-Piperidinopyridine and its derivatives have shown potential as therapeutic agents against various cancers. Research indicates that compounds containing piperidine moieties can modulate critical signaling pathways involved in cancer progression, such as the STAT-3, NF-κB, and PI3K/Akt pathways. For instance, studies have demonstrated that piperidine derivatives can inhibit tumor migration and induce apoptosis in glioblastoma cells .

Neuropharmacological Applications

Piperidine derivatives are also explored for their neuropharmacological properties. For example, donepezil, a well-known treatment for Alzheimer's disease, incorporates a piperidine structure. The ability of piperidine compounds to cross the blood-brain barrier enhances their effectiveness in treating central nervous system disorders .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of piperidine derivatives. These compounds exhibit activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Synthesis of Heterocycles

This compound serves as a precursor for synthesizing diverse heterocyclic compounds, including 2-piperidinones and other nitrogen-containing frameworks. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds through organophotocatalysis and other innovative techniques .

Catalytic Applications

The compound is utilized in catalysis, particularly in hydrogenation reactions where piperidine derivatives are formed from pyridine substrates. This transformation is crucial for generating biologically active compounds in a more sustainable manner .

Case Studies

作用机制

The mechanism of action of 2-Piperidinopyridine involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-piperidinopyridine and analogous pyridine derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₀H₁₄N₂ | 162.24 | Piperidine ring fused to pyridine | High lipophilicity; basic nitrogen centers |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Amino group (-NH₂) on pyridine | Polar; known for potassium channel modulation |

| 4,6-Dimethyl-2-piperidino-3-pyridinyl 4-methylphenyl sulfone | C₁₉H₂₄N₂O₂S | 344.47 | Piperidino, sulfone, methyl groups | Enhanced steric bulk; sulfone group increases polarity |

| 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride | C₁₃H₂₅N₂·2HCl | 286.67 | Ethyl, piperidinylmethyl groups | Increased complexity; dihydrochloride salt improves solubility |

Key Observations :

- Lipophilicity: The piperidine ring in this compound contributes to higher lipophilicity compared to 2-aminopyridine, favoring membrane penetration .

- Steric Effects : Substituents like sulfone (in the sulfone derivative) or ethyl groups (in the dihydrochloride compound) alter steric hindrance and binding affinity to targets .

- Solubility : Charged derivatives (e.g., dihydrochloride salts) exhibit improved aqueous solubility, critical for pharmacokinetics .

Pharmacological Activity

- This compound: Demonstrates versatility in drug design due to dual nitrogen centers, enabling interactions with receptors such as GPCRs or kinases. Its scaffold is explored for antiviral and antimicrobial agents .

- 2-Aminopyridine: Known for blocking voltage-gated potassium channels, making it useful in neurological research and myasthenia gravis treatment .

生物活性

2-Piperidinopyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a piperidine moiety. This structural configuration contributes to its unique pharmacological properties, making it a subject of interest in drug design and development.

Biological Activity Overview

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, Liu et al. (2019) identified various pyridine derivatives, including those with piperidine substitutions, as effective inhibitors of ALK/ROS1, which are critical targets in certain cancers such as non-small cell lung cancer (NSCLC) . The compound demonstrated potent anti-proliferative activity against cancer cell lines with IC50 values indicating effectiveness in inhibiting cell growth.

Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Kinases: Compounds containing piperidine structures have been shown to inhibit key kinases involved in cancer progression, such as EGFR and HER-2 kinases .

- Induction of Apoptosis: Research indicates that these compounds can activate apoptotic pathways through the release of cytochrome c from mitochondria, leading to the activation of caspases that promote cell death .

Case Studies

-

ALK/ROS1 Inhibition

A study by Liu et al. (2019) highlighted the design and synthesis of 2-amino-4-(1-piperidine)pyridine derivatives that act as dual inhibitors for ALK and ROS1. The most potent compound exhibited an IC50 value of approximately 30 nM against ALK-addicted cell lines . -

Piperidine Derivatives in Cancer Therapy

Another investigation focused on the anticancer properties of piperidine derivatives, revealing their ability to induce apoptosis in various cancer cell lines. The study demonstrated that treatment with these compounds resulted in increased expression of pro-apoptotic proteins and decreased viability of cancer cells .

Pharmacological Properties

In addition to anticancer effects, this compound and its derivatives have shown promise in other areas:

- MAO Inhibition: Piperidine-containing compounds have been reported to exhibit marginally effective inhibitory actions on monoamine oxidase (MAO), which is relevant for treating mood disorders .

- Antidepressant Effects: Some studies suggest that piperidine derivatives can enhance serotonergic signaling and may be beneficial in managing depressive disorders .

Data Tables

| Compound Name | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-4-(1-piperidine)pyridine | ALK/ROS1 | 30 | Kinase inhibition |

| Piperidine derivative X | EGFR | 50 | Induction of apoptosis |

| Piperidine derivative Y | MAO-A/MAO-B | 100 | MAO inhibition |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Piperidinopyridine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer :

- Step 1 : Start with nucleophilic substitution or coupling reactions, as seen in analogous piperidine derivatives. For example, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce pyridine moieties .

- Step 2 : Optimize reaction parameters (solvent, temperature, catalyst loading). Dichloromethane and sodium hydroxide are common in piperidine-related syntheses .

- Step 3 : Purify via column chromatography or recrystallization. Monitor purity using HPLC or NMR (¹H/¹³C) .

- Key Reference : Synthesis protocols for structurally similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) highlight the importance of stoichiometric control and inert atmospheres .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using DEPT-135 or HSQC to distinguish piperidine and pyridine protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry if asymmetric centers exist .

- Validation : Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral libraries .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Emergency Protocols : If inhaled, move to fresh air and administer artificial respiration if needed. For skin contact, wash with water for 15 minutes .

- Toxicity Data : Note that ecotoxicological data (e.g., bioaccumulation potential) for similar compounds are often unavailable, requiring conservative risk assessments .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic activities of this compound derivatives?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow spectroscopy or quenching experiments to isolate intermediates .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to map reaction pathways and identify rate-limiting steps .

- Case Study : For conflicting data on coupling reactions, compare steric effects of substituents (e.g., trifluoromethyl vs. chloro groups) using Hammett plots .

Q. What strategies can validate the biological activity of this compound in drug discovery while minimizing false positives?

- Methodological Answer :

- In Vitro Assays : Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Include positive/negative controls (e.g., known kinase inhibitors) .

- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

- ADMET Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) early to prioritize lead compounds .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer :

- Read-Across Approaches : Use data from structurally related compounds (e.g., pyridine derivatives) to predict biodegradation and toxicity .

- Microcosm Studies : Evaluate bioaccumulation in soil/water systems using OECD 307 guidelines .

- Collaborative Reporting : Contribute findings to public databases (e.g., PubChem) to enhance transparency .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。